molecular formula C19H29N5O3 B5564960 (1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5564960
M. Wt: 375.5 g/mol
InChI Key: IIEHYEADIASQSL-JKSUJKDBSA-N
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Description

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diazabicyclo nonane core, an oxazole ring, and a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazabicyclo nonane core, the introduction of the oxazole ring, and the attachment of the piperazine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Properties

IUPAC Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-13-17(14(2)27-21-13)11-24-16-4-3-15(19(24)26)9-22(10-16)12-18(25)23-7-5-20-6-8-23/h15-16,20H,3-12H2,1-2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEHYEADIASQSL-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3CCC(C2=O)CN(C3)CC(=O)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2[C@@H]3CC[C@H](C2=O)CN(C3)CC(=O)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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